8-Chloro-9h-purine
Overview
Description
8-Chloro-9h-purine is a chemical compound that is part of the purine family, which are heterocyclic aromatic organic compounds. Purines, including 8-chloro-9h-purine, play a significant role in various biological processes as they are key components of nucleic acids. The chloro group at the 8th position of the purine ring system adds unique chemical properties that can be exploited in synthetic chemistry for the development of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of 8-chloro-9h-purine derivatives can be achieved through different pathways. One method involves a Pd-catalyzed cross-coupling reaction of 6,8-dichloro-9-(tetrahydropyran-2-yl)purine with phenylboronic acid, which proceeds regioselectively to give 8-chloro-6-phenylpurine . Another approach for synthesizing 6-cyano-9-substituted-9H-purines, which can be considered as related compounds, is a high-yielding one-step process that uses triethyl orthoformate or triethyl orthopropionate with corresponding formamidines . Additionally, a one-pot synthesis method has been developed for 6-alkoxy-8,9-dialkylpurines, which involves the cyclization of 5-amino-4-chloro-6-(alkylamino)pyrimidines promoted by alkoxides and N,N-dimethyl amides .
Molecular Structure Analysis
The molecular structure of 8-chloro-9h-purine derivatives is characterized by the presence of a purine core with a chlorine atom attached to the eighth position. The exact structure and substituents can vary depending on the synthetic pathway and the reagents used. For instance, the structure of 8-(4-methoxyanilino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidine, a related compound, has been fully characterized by spectroscopic data and confirmed by X-ray crystal structure determination .
Chemical Reactions Analysis
8-Chloro-9h-purine and its derivatives can undergo various chemical reactions, including cross-coupling reactions and nucleophilic substitutions. The choice of catalyst, such as Pd or Fe, and the type of reagent, like phenylboronic acid or methylmagnesium chloride, can influence the regioselectivity and the outcome of the reaction . The reactivity of the chloro group allows for further functionalization of the purine ring, which is essential for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-chloro-9h-purine derivatives are influenced by the substituents attached to the purine ring. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds in chemical synthesis and pharmaceutical development. The presence of the chloro group can affect the electron distribution within the molecule, which in turn can influence its reactivity and interaction with other molecules .
Scientific Research Applications
Synthesis and Chemical Modifications
8-Chloro-9H-purine serves as a critical intermediate in various chemical synthesis processes due to its structural flexibility and reactivity. Research has focused on developing regioselective cross-coupling reactions, which have yielded a variety of alkynylated and dialkynylated purines, demonstrating the compound's utility in creating structurally diverse molecules for further pharmacological evaluation. For instance, Ibrahim et al. (2011) explored the sonogashira cross-coupling reactions of 6-chloro-2,8-diiodo-9-THP-9H-purine with alkyne derivatives, highlighting the compound's versatility in organic synthesis (Ibrahim, Franciane, & Legraverend, 2011).
Catalyst Development
The use of 8-Chloro-9H-purine in catalyst development has been documented, where innovative approaches have been applied to enhance the efficiency of synthesis reactions. Maddila et al. (2016) reported the utilization of cellulose sulfuric acid as a reusable catalyst in the eco-friendly synthesis of 6-chloro-8-substituted-9H-purine derivatives under solvent-free conditions, underscoring the environmental benefits of these methodologies (Maddila, Mehbub, Lavanya, & Rao, 2016).
Antimicrobial and Antiviral Applications
Significant research has been conducted on the biological activities of 8-Chloro-9H-purine derivatives, particularly their antimicrobial and antiviral properties. Bakkestuen, Gundersen, and Utenova (2005) synthesized a series of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines, which were screened for activity against Mycobacterium tuberculosis, identifying compounds with potential as antituberculosis drugs. This study exemplifies the therapeutic potential of 8-Chloro-9H-purine derivatives in combating infectious diseases (Bakkestuen, Gundersen, & Utenova, 2005).
Novel Drug Discovery
Explorations into 8-Chloro-9H-purine derivatives have also led to discoveries in drug development, particularly in identifying new antiviral agents. For example, Hwu et al. (2011) synthesized coumarin-purine ribofuranoside conjugates showing significant anti-HCV activity, highlighting the compound's contribution to the development of new therapeutic options for hepatitis C virus (HCV) infections (Hwu, Lin, Tsay, De Clercq, Leyssen, & Neyts, 2011).
Future Directions
properties
IUPAC Name |
8-chloro-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCWUHVQEGPLHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282723 | |
Record name | 8-chloro-9h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-9h-purine | |
CAS RN |
17587-87-0 | |
Record name | 17587-87-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-chloro-9h-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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